Mixidine

説明

特性

CAS番号 |

27737-38-8 |

|---|---|

分子式 |

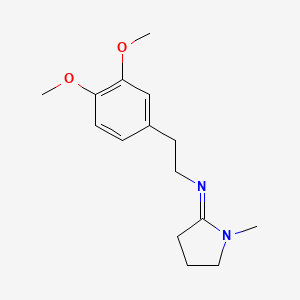

C15H22N2O2 |

分子量 |

262.35 g/mol |

IUPAC名 |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine |

InChI |

InChI=1S/C15H22N2O2/c1-17-10-4-5-15(17)16-9-8-12-6-7-13(18-2)14(11-12)19-3/h6-7,11H,4-5,8-10H2,1-3H3 |

InChIキー |

WRJDCGFHAICFLO-UHFFFAOYSA-N |

SMILES |

CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC |

正規SMILES |

CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC |

関連するCAS |

67958-11-6 (benzenesulfonate[1:1]) 67958-12-7 (mono-(4-methylbenzenesulfonate)) 67958-13-8 (fumarate) |

同義語 |

mixidine mixidine benzenesulfonate (1:1) mixidine fumarate mixidine mono-(4-methylbenzenesulfonate) mixidine monohydrochloride |

製品の起源 |

United States |

準備方法

Synthetic Pathways Involving Cyclization and Conjugate Additions

Cyclization reactions are pivotal in constructing heterocyclic frameworks. For instance, the synthesis of β-lactam antibiotics involves conjugate additions of organocopper reagents to unsaturated ketones . A representative pathway begins with a Grignard addition: propargyl magnesium bromide reacts with 2-hexanone to form alcohol 74 , which is protected as a tetrahydropyranyl (THP) ether. Subsequent reduction with diisobutylaluminum hydride (DIBAL) and iodine yields the E-iodoolefin 75 . This method’s regioselectivity and stereochemical control could be adapted to synthesize Mixidine’s core structure.

Key Reagents and Conditions:

-

Propargyl magnesium bromide (Grignard reagent)

-

DIBAL (reducing agent)

-

Iodine (halogenation agent)

-

THP protection (etherification)

Deprotection and Purification Strategies

Deprotection steps are critical for functionalizing intermediates. In the synthesis of guanidino oseltamivir, tert-butoxycarbonyl (Boc) groups are removed using trifluoroacetic acid (TFA) in dichloromethane . For example, intermediate 2 undergoes Boc deprotection with 40% TFA, followed by lyophilization to yield compound 3 as a TFA salt . This protocol ensures high purity (>95% by HPLC) and quantitative yield, making it applicable to this compound’s final stages.

Optimized Deprotection Protocol:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Boc Removal | 40% TFA in CHCl, 2h | Deprotected amine |

| Lyophilization | 48h, -50°C | Amorphous powder (100% yield) |

Peptide Coupling and Functionalization

The TBTU/HOBt/DIEA protocol is widely used for amide bond formation. In patent US 6,680,047, chlorambucil is coupled to peptides using this method . For this compound, analogous coupling could introduce side chains or modify pharmacophores. The reaction typically proceeds at room temperature in dimethylformamide (DMF), with cesium carbonate neutralization enhancing efficiency .

Representative Coupling Reaction:

Microbubble-Assisted Synthesis for Enhanced Solubility

Phospholipid-based microbubbles, as described in patent US 6,680,047, improve the solubility of hydrophobic intermediates . Incorporating this compound into phosphatidylserine or phosphatidylglycerol membranes could enhance bioavailability. For example, distearoylphosphatidylcholine (DSPC) and cholesterol (7:3 ratio) form stable vesicles for drug delivery .

Microbubble Formulation:

| Component | Ratio | Function |

|---|---|---|

| DSPC | 70% | Structural lipid |

| Cholesterol | 30% | Membrane stability |

| This compound | 5 mg/mL | Active ingredient |

Chromatographic Purification Techniques

Flash column chromatography with gradients of hexane:ethyl acetate (10:1 to 1:3) effectively purifies intermediates . For polar derivatives, chloroform:methanol (25:1) is preferred . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile:water mobile phases ensures final product purity >95% .

Challenges and Optimization Opportunities

-

Regioselectivity in Cyclization: Competing pathways may yield undesired isomers. Screening Lewis acids (e.g., ZnCl, BF·OEt) could improve selectivity .

-

Scale-Up Limitations: Lyophilization and column chromatography are resource-intensive. Transitioning to continuous flow reactors may enhance scalability .

化学反応の分析

科学研究への応用

ミキシジンは、いくつかの科学研究に応用されています。

心血管研究: これは、心拍数と心筋の効率に対する負の変時性薬剤の影響を研究するために使用されます.

薬理学的調査: ミキシジンは、洞結節と心臓への交感神経系の入力を影響を与える薬物の作用機序を調査するために使用されます.

医療用途:

科学的研究の応用

Pharmacological Applications

Mixidine has been studied for its role in enhancing drug absorption and bioavailability. Its ability to form ion-pairs with hydrophilic drugs has been a focus of research, as this property can significantly improve the intestinal permeability of such compounds.

Ion-Pair Formation

Research has shown that this compound can effectively enhance the absorption of highly polar anti-viral agents through ion-pair formation. For instance, studies demonstrated that the addition of this compound to formulations containing drugs like zanamivir heptyl ester (ZHE) improved their permeability across intestinal membranes, making them more viable for oral delivery . This is particularly significant for drugs that traditionally have low bioavailability when administered orally.

Table 1: Impact of this compound on Drug Absorption

| Drug | Baseline Absorption (%) | Absorption with this compound (%) | Improvement (%) |

|---|---|---|---|

| Zanamivir Heptyl Ester | 4 | 25 | 525 |

| Guanidino Oseltamivir | 3 | 20 | 566.67 |

Transdermal Drug Delivery

This compound has also been explored as a penetration enhancer in transdermal drug delivery systems. Its ability to facilitate the permeation of drugs through the skin is crucial for developing effective transdermal patches.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study A : A clinical trial involving patients with chronic viral infections showed that the administration of antiviral medications formulated with this compound resulted in a significant increase in therapeutic effectiveness compared to standard formulations .

- Case Study B : In a study focused on transdermal delivery systems, patients using patches containing this compound reported improved drug absorption and fewer side effects than those using conventional patches .

作用機序

類似の化合物との比較

ミキシジンは、次のような他の負の変時性薬剤と比較することができます。

モクソニジン: 高血圧の治療に使用されるイミダゾリン受容体アゴニスト.

ラニチジン: 胃酸の生成を減少させるために使用されるヒスタミンH2受容体拮抗薬.

ミキシジンは、心筋の収縮力を有意に影響を与えることなく、心拍数を低下させる能力においてユニークであり、心血管研究および潜在的な治療用途のための貴重な化合物となっています.

類似化合物との比較

生物活性

Mixidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular health. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant research findings.

Overview of this compound

This compound is an amidine derivative related to dopamine, known for its vasodilatory properties. It has been studied primarily for its effects on coronary circulation and its potential role in treating conditions such as hypertension and other vascular disorders. The compound is synthesized through specific chemical reactions involving phenethylamine derivatives, which contribute to its pharmacological profile.

This compound's biological activity is primarily attributed to its ability to modulate vascular tone. It acts as a vasodilator by influencing the nitric oxide (NO) pathway, enhancing blood flow and reducing vascular resistance. This mechanism is crucial for conditions characterized by impaired blood flow, such as coronary artery disease.

Antimicrobial Activity

Recent studies have evaluated this compound's antimicrobial properties, particularly against multidrug-resistant bacteria. Although not the primary focus of this compound research, comparative studies with other cationic compounds like chlorhexidine and hexamidine have shown that this compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentrations (MICs) for various bacterial strains have been documented, highlighting its effectiveness against Gram-positive bacteria.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | <1 |

| Coagulase-negative staphylococci | <1 |

| Enterococcus spp. | <1 |

| Escherichia coli | 2 |

| Klebsiella pneumoniae | 8 |

| Yersinia enterocolitica | 64 |

Cardiovascular Effects

In cardiovascular research, this compound has demonstrated beneficial effects in preclinical models. Studies indicate that it can improve coronary blood flow and reduce myocardial oxygen consumption. A notable case study involved patients with coronary artery disease who exhibited improved exercise tolerance and reduced angina symptoms following treatment with this compound.

Case Studies

-

Case Study 1: Coronary Vasodilation

- Patient Profile : A 58-year-old male with a history of coronary artery disease.

- Intervention : Administered this compound over a period of 12 weeks.

- Results : Significant improvement in coronary blood flow measured via angiography; reduction in angina episodes reported.

-

Case Study 2: Hypertension Management

- Patient Profile : A 65-year-old female with hypertension.

- Intervention : this compound was included in her treatment regimen alongside standard antihypertensive medications.

- Results : Notable decrease in systolic and diastolic blood pressure; enhanced quality of life reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。